molecular formula C22H17N3O6S B11592772 2-{(5Z)-5-[4-(acetyloxy)-3-methoxybenzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate

2-{(5Z)-5-[4-(acetyloxy)-3-methoxybenzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate

Cat. No.: B11592772
M. Wt: 451.5 g/mol
InChI Key: DRVVJAVYZIVZHU-ODLFYWEKSA-N
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Description

2-[(5Z)-5-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE is a complex organic compound characterized by its unique structure, which includes a triazolo-thiazole core and phenyl acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-thiazole core, followed by the introduction of the phenyl acetate groups. Common reagents used in these reactions include acetic anhydride, methoxybenzaldehyde, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

For large-scale production, the synthesis is optimized to ensure high yield and purity. Industrial methods may involve continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product. The preparation method is designed to be scalable and cost-effective, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetate groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-[(5Z)-5-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5Z)-5-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE stands out due to its unique triazolo-thiazole core and phenyl acetate groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H17N3O6S

Molecular Weight

451.5 g/mol

IUPAC Name

[4-[(Z)-[2-(2-acetyloxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C22H17N3O6S/c1-12(26)30-16-7-5-4-6-15(16)20-23-22-25(24-20)21(28)19(32-22)11-14-8-9-17(31-13(2)27)18(10-14)29-3/h4-11H,1-3H3/b19-11-

InChI Key

DRVVJAVYZIVZHU-ODLFYWEKSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC(=O)C)S2)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC(=O)C)S2)OC

Origin of Product

United States

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